1-(1,1-Difluoropropyl)-2,3-difluorobenzene

説明

Chemical Structure and Properties

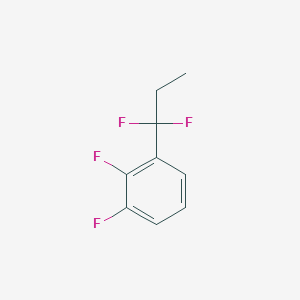

The structural architecture of 1-(1,1-Difluoropropyl)-2,3-difluorobenzene exemplifies the complex interplay between aromatic stability and aliphatic fluorination effects. The molecule consists of a benzene ring bearing two adjacent fluorine substituents at the 2,3-positions, with a 1,1-difluoropropyl group attached at the 1-position of the aromatic system. This specific arrangement creates a molecule with four fluorine atoms distributed across both aromatic and aliphatic portions, generating unique electronic and steric interactions. The presence of multiple fluorine atoms introduces significant electronegativity effects that influence bond lengths, angles, and overall molecular geometry. The compound's canonical SMILES notation, FC1=CC=CC(=C1F)C(F)(F)CC, provides a clear representation of the connectivity pattern, while the InChI key YVQBTNUAZFGZQQ-UHFFFAOYSA-N serves as a unique molecular identifier. The systematic placement of fluorine substituents in this molecule creates opportunities for various intermolecular interactions and conformational preferences that distinguish it from its non-fluorinated analogs.

Molecular Structure and Isomerism

The molecular structure of this compound exhibits specific isomeric relationships that arise from the positional arrangement of fluorine substituents on both the aromatic ring and the aliphatic side chain. The compound belongs to a family of difluorobenzene derivatives where the positioning of fluorine atoms on the benzene ring creates distinct constitutional isomers with different physical and chemical properties. The aromatic portion features fluorine atoms at the 2,3-positions, representing one of several possible difluorobenzene arrangements that include 1,2-difluorobenzene, 1,3-difluorobenzene, and 1,4-difluorobenzene variants. Each positional isomer exhibits unique characteristics in terms of dipole moments, boiling points, and electronic properties. The aliphatic portion contains a 1,1-difluoropropyl group, which represents a specific pattern of fluorination that differs significantly from other possible difluoropropyl arrangements such as 1,2-difluoropropyl or 1,3-difluoropropyl derivatives. The overall molecular architecture creates a system where the fluorinated aromatic ring and the difluorinated aliphatic chain can interact through both electronic and steric effects, influencing the compound's overall properties and behavior.

Constitutional Isomerism and Substituent Positioning

The constitutional isomerism patterns in this compound arise from multiple possible arrangements of fluorine substituents across the molecular framework. The benzene ring portion can accommodate fluorine atoms in three distinct difluorination patterns: ortho (1,2-), meta (1,3-), and para (1,4-) arrangements, with the 2,3-positioning in this compound representing the ortho configuration. This specific ortho arrangement creates a unique electronic environment where the two fluorine atoms on adjacent carbon atoms generate significant dipole interactions and influence the electron density distribution around the aromatic ring. The 1,2-difluorobenzene unit exhibits a notably high dielectric constant of 13.8 at 300 K, which reflects the strong dipolar character created by the adjacent fluorine substituents. The propyl side chain demonstrates 1,1-difluorination, where both fluorine atoms are attached to the same carbon atom adjacent to the benzene ring, creating a geminal difluoride arrangement. This positioning differs fundamentally from vicinal difluorination patterns found in compounds such as 1,2-difluoroethane, where fluorine atoms occupy adjacent carbon atoms. The geminal arrangement in the 1,1-difluoropropyl group creates distinct steric and electronic effects compared to alternative fluorination patterns, including reduced conformational flexibility and enhanced electronegativity effects at the substituted carbon center.

The systematic comparison of constitutional isomers reveals significant differences in molecular properties based on substituent positioning. Related compounds in the same chemical family include 2-(1,1-Difluoropropyl)-1,3-difluorobenzene and 1-(1,1-Difluoropropyl)-3,5-difluorobenzene, which represent meta-difluorobenzene derivatives with the same difluoropropyl side chain. These constitutional isomers exhibit different melting points, boiling points, and solubility characteristics due to variations in intermolecular interactions and packing arrangements. The 1,3-difluorobenzene system, for example, shows a boiling point of 83 degrees Celsius and a melting point of -59 degrees Celsius, demonstrating how fluorine positioning affects physical properties. The electron-withdrawing nature of fluorine substituents creates inductive effects that vary with positioning, influencing both the aromatic ring's reactivity and the side chain's conformational preferences. The combination of ortho-difluorination on the benzene ring with 1,1-difluorination on the propyl chain creates a unique electronic environment that distinguishes this compound from its constitutional isomers and influences its chemical behavior and physical properties.

Conformational Analysis of the Difluoropropyl Group

The conformational behavior of the 1,1-difluoropropyl group in this compound is governed by complex interactions between steric effects, electronic influences, and fluorine-specific phenomena such as the gauche effect. The 1,1-difluorination pattern creates a molecular segment where two fluorine atoms are geminal to each other on the carbon directly attached to the benzene ring, eliminating certain conformational possibilities while enhancing others. Unlike systems with 1,3-difluorination patterns, where gauche conformations are often preferred due to favorable hyperconjugative interactions, the 1,1-difluoropropyl group exhibits different conformational preferences. The presence of two fluorine atoms on the same carbon creates significant electronegativity effects that influence the carbon-carbon bond lengths and angles throughout the propyl chain. Research on related 1,3-difluorinated alkanes demonstrates that fluorine substitution can profoundly impact molecular conformation, with significant dependence on the polarity of the surrounding medium.

The conformational analysis reveals that the 1,1-difluoropropyl group adopts specific preferred orientations relative to the aromatic ring based on steric and electronic factors. The geminal difluoride arrangement creates a tetrahedral geometry around the substituted carbon with C-F bond lengths that are shorter than typical C-H bonds, leading to distinctive steric interactions. The gauche effect, which stabilizes certain conformations in vicinal difluorides through hyperconjugative interactions, operates differently in the 1,1-difluoropropyl system where the fluorine atoms do not occupy vicinal positions. Instead, the conformational preferences are primarily determined by the minimization of unfavorable interactions between the bulky difluoromethyl group and the fluorinated benzene ring. The rotational barrier around the bond connecting the difluorinated carbon to the benzene ring is influenced by both steric hindrance and electronic effects from the multiple fluorine substituents. Studies of related compounds indicate that the conformational effect of fluorination is magnified upon chain extension and shows significant dependence on solvent polarity, with different conformational populations observed in vacuum, chloroform, and aqueous environments. The overall conformational landscape of the 1,1-difluoropropyl group thus represents a balance between minimizing steric clashes and optimizing electronic interactions within the highly fluorinated molecular framework.

特性

IUPAC Name |

1-(1,1-difluoropropyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4/c1-2-9(12,13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQBTNUAZFGZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267739 | |

| Record name | 1-(1,1-Difluoropropyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-45-0 | |

| Record name | 1-(1,1-Difluoropropyl)-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoropropyl)-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(1,1-Difluoropropyl)-2,3-difluorobenzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1138445-45-0

- Molecular Formula : C9H8F4

- Molecular Weight : 202.16 g/mol

The compound features a difluoropropyl group attached to a difluorobenzene ring, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its fluorinated structure may enhance its ability to penetrate bacterial membranes.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cellular Interactions : Interaction studies indicate that this compound can affect cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Receptor Interaction : It may bind to specific receptors or enzymes, altering their function. This interaction could lead to downstream effects on cellular processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibition of cytochrome P450 | |

| Cellular Signaling | Modulation of apoptosis pathways |

Case Studies

One notable case study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. The study employed a series of dilution assays to determine the minimum inhibitory concentration (MIC). Results indicated that the compound exhibited significant antimicrobial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further exploration in drug design:

- Lead Compound Development : Its ability to inhibit specific enzymes positions it as a potential lead for developing new therapeutics targeting metabolic disorders.

- Antimicrobial Agents : Given its promising antimicrobial activity, further optimization could lead to the development of novel antibiotics.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

2-(1,1-Difluoropropyl)-1,3-difluorobenzene

- Molecular Formula : C₉H₈F₄ (same as target compound) .

- Key Differences : The difluoropropyl group is attached at the benzene ring’s 2-position , with fluorine atoms at 1- and 3-positions instead of 2- and 3-.

- Implications: The altered substitution pattern modifies the electronic environment of the benzene ring.

1-(3-Bromopropyl)-2,3-difluorobenzene

- Molecular Formula : C₉H₉BrF₂ .

- Key Differences : Replaces the difluoropropyl group with a 3-bromopropyl chain .

- Implications : Bromine’s higher atomic weight (79.9 vs. fluorine’s 19.0) increases molecular weight to 235.07 g/mol , likely elevating boiling points and reducing volatility compared to the target compound. The bromine substituent also enhances reactivity in nucleophilic substitution (SN2) reactions, making this compound a versatile synthetic intermediate .

1-Bromo-5-(1-bromo-2,2,2-trifluoroethyl)-2,3-difluorobenzene (C122)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling/Melting Point* | Solubility Trends | Reactivity Profile |

|---|---|---|---|---|

| 1-(1,1-Difluoropropyl)-2,3-difluorobenzene | 192.15 | Likely low (liquid) | Low polarity; soluble in organic solvents | Stable; inert to nucleophiles |

| 2-(1,1-Difluoropropyl)-1,3-difluorobenzene | 192.15 | Similar to target | Comparable polarity | Altered electrophilic reactivity |

| 1-(3-Bromopropyl)-2,3-difluorobenzene | 235.07 | Higher due to Br | Less volatile; moderate solubility | Reactive in SN2 reactions |

| C122 | ~330.8 | High (oil form) | Hydrophobic | Reactive in cross-coupling |

*Note: Direct data on boiling/melting points are unavailable; trends inferred from molecular weight and substituent effects .

Stability and Reactivity

- Fluorine vs. Bromine : Fluorine’s electronegativity increases bond strength (C-F: ~485 kJ/mol vs. C-Br: ~285 kJ/mol), making the target compound more thermally and chemically stable than brominated analogs .

準備方法

Catalytic Reductive Dehalogenation of Difluorohalobenzenes

The most authoritative and industrially relevant preparation method for fluorobenzenes such as 1,3-difluorobenzene involves catalytic reductive elimination of halogens from halogen-substituted difluorobenzenes. This method is well-documented in patents and research, providing high yields, purity, and operational scalability.

Key Features:

- Starting Materials: 1,3-difluorohalobenzenes (e.g., 2,4-difluorochlorobenzene, 2,6-dichloro-1,3-difluorobenzene).

- Catalysts: Palladium on carbon (Pd/C), platinum-support catalysts, nickel-chromium-support catalysts, or Raney nickel.

- Reaction Conditions: Hydrogen gas atmosphere under pressure, temperatures ranging from 70°C to 140°C, typically optimized between 90°C and 120°C.

- Bases: Amines (e.g., tri-(N-dodecyl)amine or mixtures of trialkylamines) or alkali metal hydroxides/carbonates to capture hydrogen halides formed.

- Solvents: Water or inert organic solvents compatible with reactants and catalysts.

Process Outline:

- The difluorohalobenzene is combined with the palladium catalyst and an amine base in a reaction vessel.

- The mixture is heated to the target temperature (commonly ~100°C).

- Hydrogen gas is introduced, facilitating reductive dehalogenation where halogen atoms (Cl or Br) are replaced by hydrogen.

- The reaction mixture is cooled, catalyst filtered off, and the organic phase separated.

- The product is purified by fractional distillation.

Performance Data (Example from 2,4-Difluorochlorobenzene to 1,3-Difluorobenzene):

| Parameter | Value |

|---|---|

| Starting material amount | 148.5 g (1.0 mol) 2,4-difluorochlorobenzene |

| Catalyst | 4.0 g Pd/C (5% strength, 50% moisture) |

| Base | 626.4 g tri-(N-dodecyl)amine (1.2 mol) |

| Temperature | 100°C |

| Conversion (GC) | 92.1% |

| Yield | 85.2% (97.1 g, 0.85 mol) |

| Purity (GC area %) | 99.7% 1,3-difluorobenzene |

| Corrosion (material loss) | <0.01 mm/a at 100°C |

A similar experiment with a trialkylamine mixture as base achieved a 96% conversion and 91.4% yield with 99.9% purity under comparable conditions.

Alternative Preparation Routes Relevant to Fluorinated Aromatics

Although less directly applicable to the target compound, these methods provide background and potential precursor preparation strategies:

Thermal Decomposition of Diazonium Salts: Fluoroanilines can be diazotized and thermally decomposed in the presence of hydrogen fluoride to yield difluorobenzenes. This method, however, suffers from instability of intermediates and waste disposal issues.

Direct Halogen Exchange: Direct C1/F exchange on dichlorobenzenes under harsh conditions can yield difluorobenzenes but generally with moderate yields and severe reaction conditions.

Catalytic Decarbonylation: Using 2,4-difluorobenzaldehyde as a precursor, catalytic decarbonylation at high temperatures can produce difluorobenzenes, but high catalyst cost and corrosion limit industrial viability.

Summary Table of Key Preparation Parameters for Difluorobenzene Derivatives

| Aspect | Details |

|---|---|

| Starting Materials | Difluorohalobenzenes (chlorides, bromides) |

| Catalysts | Pd/C, Pt-support, Ni-Cr-support, Raney Ni |

| Bases | Trialkylamines, alkali hydroxides/carbonates |

| Solvents | Water, inert organic solvents |

| Reaction Temperature | 70–140°C (optimal 90–120°C) |

| Hydrogen Pressure | Sufficient for reductive dehalogenation |

| Reaction Time | Several hours, until hydrogen uptake completes |

| Product Purity | >99% (GC area %) |

| Yield | 85–91% based on starting halobenzene |

| Corrosion | Minimal (<0.01 mm/a material loss) |

Research Findings and Industrial Relevance

The catalytic reductive dehalogenation process provides a highly efficient and scalable method for preparing difluorobenzenes with excellent purity and yield.

Use of palladium catalysts and trialkylamines as bases minimizes corrosion and waste disposal problems compared to older diazotization or halogen exchange methods.

The process is adaptable to various difluorohalobenzene isomers, enabling selective preparation of differently substituted difluorobenzenes, which can serve as intermediates for further functionalization.

The methodology's mild conditions and high selectivity make it attractive for industrial synthesis of fluorinated aromatic compounds, including potential derivatives like 1-(1,1-difluoropropyl)-2,3-difluorobenzene.

Q & A

Q. What are the recommended synthetic routes for 1-(1,1-difluoropropyl)-2,3-difluorobenzene, and how can purity be validated?

Answer: A plausible synthetic route involves Friedel-Crafts alkylation or halogen-metal exchange reactions (e.g., using organolithium reagents) to introduce fluorinated substituents. For example, 2,3-difluorobenzene derivatives can be synthesized via lithiation followed by quenching with electrophilic reagents like 1,1-difluoropropyl halides . Validation:

Q. What safety protocols are essential for handling fluorinated aromatic compounds like this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and flame-resistant lab coats. Fluorinated compounds may hydrolyze to release HF under moisture .

- Ventilation: Conduct reactions in fume hoods with HEPA filters to mitigate volatile byproducts.

- Waste Disposal: Neutralize residues with calcium carbonate before disposal to sequester fluoride ions .

Q. How do fluorinated substituents influence the compound’s physical properties (e.g., boiling point, solubility)?

Answer:

- Boiling Point: Fluorine’s electronegativity increases polarity, raising boiling points compared to non-fluorinated analogs. For example, 2,3-difluorobenzene derivatives typically boil ~20–30°C higher than benzene .

- Solubility: Fluorinated groups enhance lipophilicity, reducing water solubility but improving miscibility in organic solvents (e.g., DCM, THF). LogP values can be estimated via computational tools (e.g., ChemAxon) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorine substituents affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer: The meta-directing effect of fluorine dominates due to its strong electron-withdrawing inductive (-I) effect. For 2,3-difluorobenzene derivatives, EAS (e.g., nitration, sulfonation) occurs preferentially at the C4 or C5 positions, as fluorines at C2 and C3 deactivate the ortho/para positions . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies mitigate side reactions (e.g., defluorination) during functionalization of this compound?

Answer:

- Catalyst Selection: Use Lewis acids like AlCl₃ sparingly, as excess can promote defluorination. Alternatively, employ milder catalysts (e.g., FeCl₃) .

- Temperature Control: Maintain reactions below 80°C to avoid C-F bond cleavage.

- Protecting Groups: Temporarily protect reactive sites with trimethylsilyl groups during multi-step syntheses .

Q. How can computational chemistry aid in predicting the stability of fluorinated intermediates under varying pH conditions?

Answer:

- pKa Prediction: Tools like SPARC or ACD/Labs estimate protonation states. Fluorine’s -I effect lowers the pKa of adjacent protons (e.g., benzylic CH₂ in 1,1-difluoropropyl groups) .

- Hydrolysis Pathways: Molecular dynamics simulations model fluoride release kinetics in aqueous media, guiding solvent selection (e.g., anhydrous THF over H₂O) .

Q. What analytical techniques resolve contradictions in reported spectral data for fluorinated aromatics?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas (e.g., resolving [M+H]⁺ vs. [M+Na]⁺ adducts).

- 2D NMR (COSY, HSQC): Assigns overlapping signals in crowded spectra, particularly for fluorinated regions .

- X-ray Crystallography: Provides unambiguous structural validation for crystalline derivatives .

Q. How does steric hindrance from the 1,1-difluoropropyl group impact coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Reactivity Trade-offs: The CF₂ group’s bulk reduces transmetalation efficiency. Use Pd(OAc)₂/XPhos catalysts to enhance turnover in cross-couplings .

- Solvent Optimization: Polar aprotic solvents (DMF, NMP) improve solubility of sterically hindered intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。